molecular formula C11H11N3O B14848458 (2-Phenoxypyrimidin-5-YL)methanamine

(2-Phenoxypyrimidin-5-YL)methanamine

Cat. No.: B14848458
M. Wt: 201.22 g/mol
InChI Key: KCFXHOSAEUIBDN-UHFFFAOYSA-N
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Description

(2-Phenoxypyrimidin-5-YL)methanamine is an organic compound with a pyrimidine ring substituted with a phenoxy group at the 2-position and a methanamine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a nucleophilic substitution reaction using methanamine under controlled conditions .

Industrial Production Methods

Industrial production methods for (2-Phenoxypyrimidin-5-YL)methanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxypyrimidin-5-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PhI(OAc)2, TEMPO

    Reducing agents: Hydrogen gas with palladium on carbon (Pd/C)

    Nucleophiles: Methanamine, other amines

Major Products

The major products formed from these reactions include various substituted pyrimidines, aldehydes, ketones, and amine derivatives.

Scientific Research Applications

(2-Phenoxypyrimidin-5-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenoxypyrimidin-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenoxypyrimidin-5-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group at the 2-position and the methanamine group at the 5-position allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(2-phenoxypyrimidin-5-yl)methanamine

InChI

InChI=1S/C11H11N3O/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,6,12H2

InChI Key

KCFXHOSAEUIBDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)CN

Origin of Product

United States

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